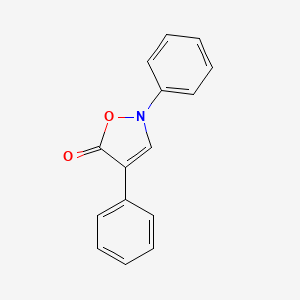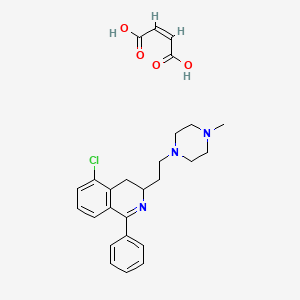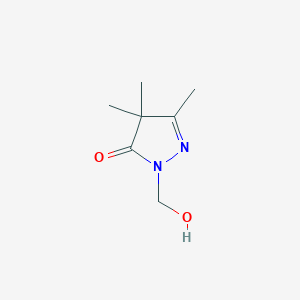
5(2H)-Isoxazolone, 2,4-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenylisoxazol-5(2H)-one is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by two phenyl groups attached to the isoxazole ring, making it a diphenyl derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoin with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the isoxazole ring. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 2,4-Diphenylisoxazol-5(2H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4-Diphenylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the isoxazole ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce isoxazoline compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
科学的研究の応用
2,4-Diphenylisoxazol-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2,4-Diphenylisoxazol-5(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence various biochemical processes through its interactions with proteins and other biomolecules.
類似化合物との比較
2,4-Diphenylisoxazol-5(2H)-one can be compared with other similar compounds, such as:
5-Methyl-3,4-diphenylisoxazole: This compound has a methyl group instead of a hydrogen at the 5-position, which can influence its chemical reactivity and biological activity.
3,4-Diphenylisoxazole:
2,4-Diphenyl-1,3-oxazole: An oxazole derivative with similar structural features but different electronic properties due to the presence of an oxygen atom in the ring.
The uniqueness of 2,4-Diphenylisoxazol-5(2H)-one lies in its specific substitution pattern and the presence of the isoxazole ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
17229-74-2 |
|---|---|
分子式 |
C15H11NO2 |
分子量 |
237.25 g/mol |
IUPAC名 |
2,4-diphenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H11NO2/c17-15-14(12-7-3-1-4-8-12)11-16(18-15)13-9-5-2-6-10-13/h1-11H |
InChIキー |
BYGTXRGWLRPZMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN(OC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)







![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)



